4'-chloro-3-morpholinomethyl benzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-morpholinomethylbenzophenone typically involves a multi-step processThe reaction conditions often involve the use of anhydrous aluminum chloride (AlCl3) as a catalyst and an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production methods for 4’-Chloro-3-morpholinomethylbenzophenone may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-morpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted benzophenones.
Scientific Research Applications
4’-Chloro-3-morpholinomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4’-Chloro-3-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4’-Chloro-3-morpholinomethylbenzophenone can be compared with other similar compounds, such as:
4’-Chloro-3-methylbenzophenone: Lacks the morpholinomethyl group, resulting in different chemical properties and applications.
4’-Chloro-3-aminomethylbenzophenone: Contains an aminomethyl group instead of a morpholinomethyl group, leading to variations in reactivity and biological activity.
4’-Chloro-3-hydroxymethylbenzophenone: Features a hydroxymethyl group, which affects its solubility and chemical behavior.
The uniqueness of 4’-Chloro-3-morpholinomethylbenzophenone lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJYRIUSIGUQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643083 |
Source
|
Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-44-1 |
Source
|
Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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